3-Methylpyridine 1-oxide
Overview
Description
3-Methylpyridine 1-oxide, also known as 3-Picoline N-oxide, is an organic compound with the molecular formula C6H7NO. It is a derivative of pyridine, where a methyl group is attached to the third carbon atom and an oxygen atom is bonded to the nitrogen atom, forming an N-oxide. This compound is of interest due to its unique chemical properties and its applications in various fields such as chemistry, biology, and industry .
Mechanism of Action
Target of Action
3-Methylpyridine 1-oxide, also known as 3-Picoline N-oxide , is a derivative of 3-Methylpyridine . The primary targets of 3-Methylpyridine are Collagenase 3 and Stromelysin-1 . These are enzymes involved in the breakdown of collagen in normal physiological processes, such as tissue remodeling, and disease processes, such as arthritis .
Mode of Action
It is known that pyridine derivatives can interact with their targets, potentially altering their function
Biochemical Pathways
It is known that 3-methylpyridine, the parent compound, is involved in the synthesis of agrochemicals, such as chlorpyrifos . This suggests that this compound may also influence related biochemical pathways.
Pharmacokinetics
It has been found that pyridine-n-oxide, a related compound, is a quantitatively important metabolite of pyridine in various animal species . The percentage of the dose excreted in the urine as pyridine-N-oxide ranged from 10% in rats to about 40% in mice and guinea-pigs . This suggests that this compound may have similar ADME properties.
Result of Action
Given its structural similarity to 3-Methylpyridine, it may have similar effects, such as influencing the function of enzymes like Collagenase 3 and Stromelysin-1
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Methylpyridine 1-oxide can be synthesized through several methods. One common method involves the oxidation of 3-methylpyridine using hydrogen peroxide in glacial acetic acid . Another method employs 40% peracetic acid and sodium acetate . Additionally, perbenzoic acid in benzene can be used for the oxidation process .
Industrial Production Methods
In industrial settings, this compound is typically produced through catalytic oxidation of 3-methylpyridine in semi-batch reactors . This method, however, poses safety risks due to the exothermic nature of the reaction. To mitigate these risks, a circular microreaction method has been developed, which offers higher product yield, fewer side reactions, and better reaction control .
Chemical Reactions Analysis
Types of Reactions
3-Methylpyridine 1-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form nicotinic acid.
Reduction: It can be reduced back to 3-methylpyridine under certain conditions.
Substitution: The N-oxide group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracetic acid, and perbenzoic acid are commonly used oxidizing agents.
Reduction: Reducing agents such as hydrogen gas in the presence of a catalyst can be used.
Substitution: Various nucleophiles can be employed to substitute the N-oxide group.
Major Products
Nicotinic Acid: Formed through oxidation.
3-Methylpyridine: Formed through reduction.
Scientific Research Applications
3-Methylpyridine 1-oxide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other pyridine derivatives.
Biology: The compound is studied for its potential biological activities and interactions with enzymes.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of agrochemicals, such as insecticides.
Comparison with Similar Compounds
Similar Compounds
3-Methylpyridine: The parent compound without the N-oxide group.
2-Methylpyridine: Another positional isomer of methylpyridine.
4-Methylpyridine: Yet another positional isomer of methylpyridine.
Uniqueness
3-Methylpyridine 1-oxide is unique due to the presence of the N-oxide group, which imparts distinct chemical properties and reactivity compared to its parent compound and other isomers. This makes it valuable in specific synthetic and industrial applications.
Properties
IUPAC Name |
3-methyl-1-oxidopyridin-1-ium | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO/c1-6-3-2-4-7(8)5-6/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMGGLIWGZFZLIY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C[N+](=CC=C1)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3037258 | |
Record name | 3-Methylpyridine-N-oxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3037258 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
109.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1003-73-2 | |
Record name | 3-Methylpyridine N-oxide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1003-73-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Picoline-N-oxide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001003732 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Methylpyridine 1-oxide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=18254 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Pyridine, 3-methyl-, 1-oxide | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 3-Methylpyridine-N-oxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3037258 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-methylpyridine-N-oxide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.468 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3-PICOLINE-N-OXIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YA9Q5YUG2M | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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